methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a benzo[d]thiazole derivative characterized by a methoxy-substituted aromatic ring, an imino group at position 2, and a methyl acetate moiety at position 3, stabilized by a hydrobromide counterion. Its structure is confirmed via spectroscopic methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, which are standard for analogous compounds . The methoxy groups at positions 4 and 7 enhance electron density on the aromatic ring, influencing reactivity and biological interactions.
Properties
IUPAC Name |
methyl 2-(2-imino-4,7-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S.BrH/c1-16-7-4-5-8(17-2)11-10(7)14(12(13)19-11)6-9(15)18-3;/h4-5,13H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQLHNYODJUWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N)N2CC(=O)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the formation of the benzo[d]thiazole ring. This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with an appropriate carbonyl compound under acidic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the benzo[d]thiazole derivative with an appropriate amine or ammonia source.
Esterification: The final step involves the esterification of the resulting compound with methyl bromoacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds containing the benzothiazole structure exhibit antioxidant properties. Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide may act as a potential antioxidant, helping to mitigate oxidative stress in biological systems. This property is crucial in the development of therapies for diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Properties
Compounds similar to this compound have shown promising anti-inflammatory effects. These effects are particularly relevant in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease. The anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes.
Pharmaceutical Applications
Drug Development
The compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives of benzothiazole have been investigated for their efficacy against various cancers and infectious diseases.
NADPH Oxidase Inhibition
this compound has been studied for its role as an inhibitor of NADPH oxidase enzymes. These enzymes are implicated in several pathological conditions, including hypertension and neurodegenerative diseases. Inhibiting these enzymes can reduce the production of reactive oxygen species, thereby providing therapeutic benefits.
Agricultural Applications
Pesticidal Activity
Research into benzothiazole derivatives suggests potential applications in agriculture as pesticides or fungicides. The structural characteristics of this compound may confer antifungal or antibacterial properties, making it suitable for protecting crops from various pathogens.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies investigating the pharmacological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Anti-inflammatory Activity | Showed inhibition of TNF-alpha production in macrophages. |
| Study C | NADPH Oxidase Inhibition | Identified as a selective inhibitor with potential for treating cardiovascular diseases. |
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the benzo[d]thiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide and related derivatives:
Notes:
- Synthesis : Most analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, with variations in substituents introduced via tailored starting materials .
- Bioactivity : Compounds with electron-withdrawing groups (e.g., Cl) or hydrogen-bonding moieties (e.g., OCH$_3$) show enhanced antibacterial activity, as seen in structurally related thiazole derivatives .
- Spectroscopy: Methoxy groups exhibit distinct $ ^1H $-NMR signals (~δ 3.7–4.0 ppm), whereas methylthio groups appear as singlets (~δ 2.5 ppm). IR spectra confirm carbonyl (C=O) and imino (C=N) stretches .
Biological Activity
Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H15BrN2O4S
- Molecular Weight : 363.23 g/mol
- Structural Features : The benzo[d]thiazole core is significant for its biological interactions, while the methoxy groups enhance solubility and reactivity.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Compounds with similar benzo[d]thiazole structures have been documented to possess significant antibacterial effects against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| This compound | Escherichia coli | Moderate |
| Cefaclor (Standard) | Staphylococcus aureus | High |
2. Anticancer Activity
Research indicates that this compound may also possess anticancer properties. Compounds with benzo[d]thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study involving various cancer cell lines, the compound showed promising results with IC50 values indicating significant cytotoxicity at concentrations lower than 20 µg/mL. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies suggest that it binds effectively to enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds reveals distinct features:
Table 2: Comparison of Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate | Contains a methyl group affecting activity | Moderate antibacterial |
| Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate | Enhances lipophilicity and bioavailability | High anticancer potential |
| Ethyl 2-(benzo[d]thiazol-2-yl)acetate | Lacks imino functionality | Limited activity |
Q & A
Q. What are the established synthetic routes for methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and what are their respective yields and limitations?
Q. How should researchers optimize reaction conditions for this compound’s synthesis to improve yield and purity?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. Variables include solvent polarity (e.g., switching from DMF to acetonitrile to reduce side reactions), temperature gradients (50–120°C), and stoichiometric ratios of reactants. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, narrowing experimental parameters. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to identify optimal conditions (e.g., pH 7–8 for imine stability) .
Advanced Research Questions
Q. What computational chemistry approaches are recommended to study the reaction mechanism of this compound’s formation?
- Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model the imine-acetate coupling step. Key parameters include:
- Reaction pathway mapping : Locate transition states using nudged elastic band (NEB) calculations.
- Solvent effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate solvent interactions.
- Electronic analysis : Natural bond orbital (NBO) analysis identifies charge transfer during imine formation.
Validation via in situ FTIR or Raman spectroscopy is essential to confirm computational predictions .
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer : Contradictions often arise between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., fragment ion mismatches). Mitigation strategies:
-
Multi-technique validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous protons. For example, the methoxy groups at positions 4 and 7 may exhibit differential coupling in NOESY spectra due to steric hindrance.
-
High-resolution MS/MS : Use collision-induced dissociation (CID) to map fragmentation pathways and confirm the hydrobromide counterion’s presence (expected [M+H]⁺ at m/z 341.2 ± 0.1).
-
X-ray crystallography : Resolve tautomeric ambiguities (e.g., imine vs. enamine forms) .
- Data Table :
| Technique | Key Observations | Common Pitfalls |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 3.85 (s, 3H, OCH₃), δ 7.21 (d, J=8.4 Hz, aromatic) | Solvent peaks masking signals |
| HRMS (ESI+) | [M+H]⁺ = 341.2012 (calc. 341.2008) | Adduct formation (e.g., Na⁺) |
Q. What safety protocols are critical for handling this compound, given its hydrobromide salt form?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential HBr release during decomposition.
- Waste disposal : Neutralize hydrobromic acid with 5% sodium bicarbonate before disposal.
- Emergency response : For spills, absorb with inert material (e.g., vermiculite) and rinse with water. Follow GHS protocols for unclassified but reactive substances .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
